molecular formula C15H15NO4 B11848047 4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione CAS No. 6320-30-5

4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione

Cat. No.: B11848047
CAS No.: 6320-30-5
M. Wt: 273.28 g/mol
InChI Key: SITNQGKLOAWMDT-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of a hydroxy group, a morpholin-4-ylmethyl group, and a naphthalene-1,2-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione typically involves the reaction of naphthalene-1,2-dione with morpholine and formaldehyde. The reaction is carried out in a solvent such as ethanol or dimethylformamide (DMF) under reflux conditions. The reaction mixture is heated to around 60°C with constant stirring to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of eco-friendly solvents and catalysts, such as L-proline, can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The naphthoquinone core can be reduced to form hydroquinone derivatives.

    Substitution: The morpholin-4-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinone derivatives.

Scientific Research Applications

4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione involves its interaction with cellular components. It is believed to disrupt fungal membrane permeability, leading to increased nucleotide leakage and cell death . The compound may also interact with various molecular targets, including enzymes and receptors, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione is unique due to the presence of the morpholin-4-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other naphthoquinone derivatives and contributes to its specific applications in research and industry.

Properties

CAS No.

6320-30-5

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

4-hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione

InChI

InChI=1S/C15H15NO4/c17-13-10-3-1-2-4-11(10)14(18)15(19)12(13)9-16-5-7-20-8-6-16/h1-4,17H,5-9H2

InChI Key

SITNQGKLOAWMDT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C3=CC=CC=C3C(=O)C2=O)O

Origin of Product

United States

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